3-(2-Aminopropyl)phenol
Overview
Description
3-(2-Aminopropyl)phenol, also known as Alpha-Methyl-m-tyramine, is a unique chemical compound. Its empirical formula is C9H13NO and it has a molecular weight of 151.21 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for 3-(2-Aminopropyl)phenol is1S/C9H13NO/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7,11H,5,10H2,1H3
. This indicates the specific arrangement of atoms in the molecule. The compound has a linear formula of C9H13NO . Chemical Reactions Analysis
While specific chemical reactions involving 3-(2-Aminopropyl)phenol are not available, phenols, in general, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Phenols don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .Physical And Chemical Properties Analysis
3-(2-Aminopropyl)phenol is an off-white solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Scientific Research Applications
1. Catalysis and Chemical Reactions
3-Aminopropyl silica gel, a derivative of 3-(2-Aminopropyl)phenol, has been used as an efficient catalyst for the acetylation of alcohols and phenols. This reaction is selective, mild, and yields high efficiency. It effectively converts a wide variety of alcohols and phenols into corresponding acetates under solvent-free conditions at room temperature (Mahdavi, Ghaemy, & Zeraatpisheh, 2009).
2. Enzymatic Reactions
A study explored the enzymatic conversion of phenol in a membraneless electrochemical reactor using immobilized horseradish peroxidase (HRP). This process used 3-aminopropyltriethoxysilane for immobilization, resulting in effective conversion of phenol in an aqueous phase (Cho, Shim, Yun, & Moon, 2008).
3. Hydrolysis Reactions
A heterodinuclear Fe(III)Zn(II)-bioinspired complex supported on 3-aminopropyl silica has shown efficiency in the hydrolysis of phosphate diester bonds. The catalyst, featuring a Fe(III)-bound phenolate, is effective for diester hydrolysis and can be reused for subsequent reactions (Piovezan et al., 2010).
4. Environmental Applications
3-Aminopropyl-functionalized materials have been used in environmental applications, such as the detection and degradation of phenol. Graphene-based magnetic metal organic frameworks (MOFs) functionalized with 3-aminopropyl groups have been developed for sensitive colorimetric detection and facile degradation of phenol, demonstrating potential for water quality monitoring and wastewater treatment (Wang et al., 2019).
5. Material Science
3-Aminopropyl groups have been integrated into the development of materials like coatings and polymers. Studies have investigated the formation of thin phenolic amine-functional electropolymers on mild steel substrates. The presence of reactive amino groups in these compounds increases the reactivity of the surface with organic coatings, thus enhancing adhesion (Harun, Lyon, & Marsh, 2005).
Safety And Hazards
3-(2-Aminopropyl)phenol is classified as having acute toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Personal protective equipment should be worn when handling this compound .
properties
IUPAC Name |
3-(2-aminopropyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7,11H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDGMHYYGNJEKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864856 | |
Record name | 3-(2-Aminopropyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminopropyl)phenol | |
CAS RN |
1075-61-2 | |
Record name | 3-(2-Aminopropyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1075-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gepefrine, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-aminopropyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.779 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GEPEFRINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9JB0763SW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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